2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a complex organic compound that features a pyrazine ring, a piperidine ring, and a methylpyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to cause specific molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions can vary widely depending on the specific transformation being targeted.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine has a range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazine derivatives, such as:
- 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
- 2- { [4- (3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole
Uniqueness
What sets 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to materials science.
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-3-2-6-20-16(13)23-12-14-4-9-21(10-5-14)17(22)15-11-18-7-8-19-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYOVBBHMLXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.